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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Ethynyl-4-
phenoxybenzene (CAS No. 4200-06-0), a substituted aromatic alkyne. Due to the limited
availability of direct experimental data in peer-reviewed literature, this document outlines the
most probable synthetic route and expected structural characterization data based on
established chemical principles and spectroscopic data from analogous compounds. This guide
is intended to serve as a foundational resource for researchers utilizing or planning to
synthesize this molecule, providing detailed hypothetical experimental protocols and data
interpretation.

Introduction

1-Ethynyl-4-phenoxybenzene is an organic molecule featuring a terminal alkyne group and a
phenoxy ether substituent on a central benzene ring. Its rigid, linear ethynyl group and the
potential for electronic modulation through the phenoxy moiety make it a molecule of interest in
materials science and as a building block in organic synthesis. This guide details the structural
aspects of this compound, including its synthesis, and predicted spectroscopic and physical
properties.

Molecular Structure and Properties
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1-Ethynyl-4-phenoxybenzene possesses the chemical formula C14H100 and a molecular
weight of 194.23 g/mol .[1][2][3] The structure combines the rigidity of the ethynylphenyl core
with the conformational flexibility of the phenoxy group.

Property Value Reference

CAS Number 4200-06-0 [1][2]

Molecular Formula C14H100 [11121[3]

Molecular Weight 194.23 g/mol [1]

Boiling Point 90-95 °C at 0.4 mmHg [1]

Density 1.074 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.6060 [1]
Synthesis

The most common and efficient method for the synthesis of terminal aryl alkynes like 1-
Ethynyl-4-phenoxybenzene is the Sonogashira cross-coupling reaction. This palladium-
catalyzed reaction couples a terminal alkyne with an aryl halide. In this case, the likely
precursors are 1-bromo-4-phenoxybenzene and a protected or terminal acetylene source.
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Caption: Synthetic pathway for 1-Ethynyl-4-phenoxybenzene.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

1-Bromo-4-phenoxybenzene

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Cl2]

Copper(l) iodide (Cul)
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Triethylamine (TEA), anhydrous

Toluene, anhydrous

Methanol

Potassium carbonate (K2COs)

Dichloromethane (DCM)

Hexane

Saturated aqueous ammonium chloride (NHaCl)
Brine

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or
nitrogen), add 1-bromo-4-phenoxybenzene (1.0 eq), Pd(PPhs)2Clz (0.02 eq), and Cul (0.04

eq).

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq).
Stir the mixture until all solids are dissolved.

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room
temperature.

Reaction Execution: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of
celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the
residue in dichloromethane and wash with saturated aqueous NH4Cl and brine. Dry the
organic layer over anhydrous MgSOQa, filter, and concentrate.
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 Purification of Intermediate: Purify the crude product, 1-(Phenoxy)-4-
((trimethylsilyl)ethynyl)benzene, by column chromatography on silica gel using a
hexane/ethyl acetate gradient.

o Deprotection: Dissolve the purified intermediate in a mixture of methanol and
dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4

hours.

o Final Work-up and Purification: Quench the reaction with water and extract with
dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSOQOa,
and concentrate. Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield 1-Ethynyl-4-phenoxybenzene as a solid.

Structural Characterization Data (Predicted)

While specific experimental spectra for 1-Ethynyl-4-phenoxybenzene are not readily available
in the public domain, the following tables summarize the expected data based on the analysis
of structurally similar compounds.

NMR Spectroscopy

1H NMR (400 MHz, Predicted Chemical

_ Multiplicity Assignment
CDCls) Shift (3, ppm)
Aromatic Protons 7.00-7.50 Multiplet Ar-H
Acetylenic Proton ~3.10 Singlet -C=C-H

Predicted Chemical Shift (9,

13C NMR (100 MHz, CDCls) Assignment
ppm)

Aromatic Carbons 115-160 Ar-C

Alkynyl Carbon (-C=CH) ~83 -C=CH

Alkynyl Carbon (-C=CH) ~78 -C=CH

Infrared (IR) Spectroscopy
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Predicted Wavenumber

Functional Group Intensity

(cm~)
=C-H stretch ~3300 Strong, sharp
C=C stretch ~2110 Weak to medium
C-O-C stretch (ether) 1240-1260 Strong
Aromatic C-H stretch >3000 Medium
Aromatic C=C stretch 1450-1600 Medium to weak

Mass Spectrometry

Technique Predicted m/z Assignment
High-Resolution MS (HRMS) [M+H]*: 195.0804 C14H110%
Electron lonization (EI) 194 [M]+

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation

of 1-Ethynyl-4-phenoxybenzene.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1316883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis
(Sonogashira Coupling)

4
( Work-up & Crude Isolation

v

Purification
(Column Chromatography)

v

Purity Assessment
(TLC, GC-MS)

A

( h

k Structural Confirmation )

Confirm Protons Confijrm Carbon Skeleton Confirm Functional Groups Confirm Molecular Weight

Spectroscopic Analysis
Y \2 \ 4

H NMR 13C NMR IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of 1-Ethynyl-4-
phenoxybenzene. The proposed Sonogashira coupling synthesis is a robust and reliable
method for its preparation. The expected spectroscopic data provides a benchmark for
researchers to confirm the identity and purity of the synthesized compound. As this molecule
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may serve as a valuable precursor in various fields, this guide aims to facilitate its synthesis
and characterization, thereby enabling further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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